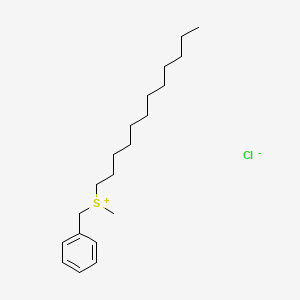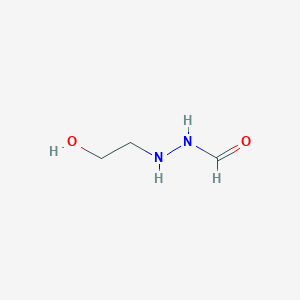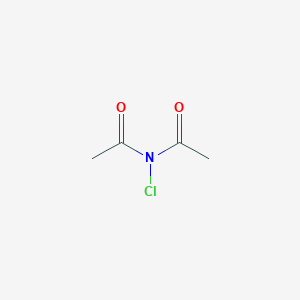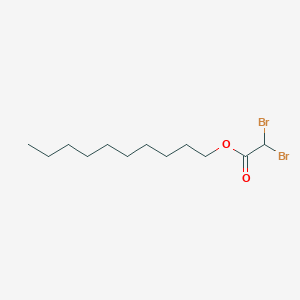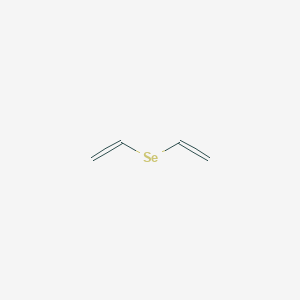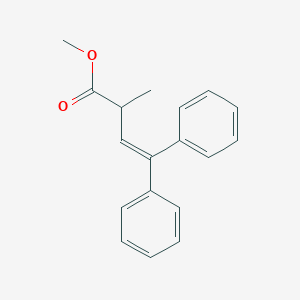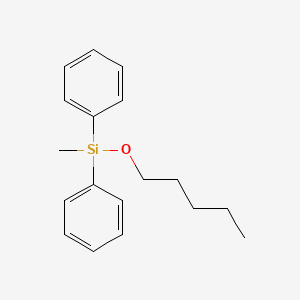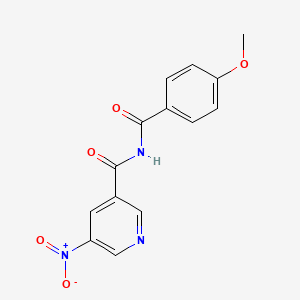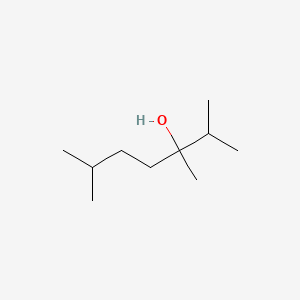
2,3,6-Trimethylheptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trimethylheptan-3-ol is an organic compound classified as an alcohol. It is a branched-chain alcohol with the molecular formula C10H22O. This compound is characterized by the presence of three methyl groups attached to a heptane backbone, with a hydroxyl group (-OH) at the third carbon position. The structure of this compound contributes to its unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,6-Trimethylheptan-3-ol can be synthesized through various organic synthesis methods. One common approach involves the hydrolysis of corresponding alkyl halides. For instance, the reaction of 2,3,6-trimethylheptane with a strong base like potassium hydroxide (KOH) in an aqueous solution can yield this compound through a nucleophilic substitution mechanism .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of ketones or aldehydes. This process typically uses metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired alcohol product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Trimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
2,3,6-Trimethylheptan-3-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,3,6-Trimethylheptan-3-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4-Trimethylpentan-3-ol
- 2,3,5-Trimethylhexan-3-ol
- 2,3,6-Trimethylheptane
Uniqueness
2,3,6-Trimethylheptan-3-ol is unique due to its specific branching pattern and the position of the hydroxyl group. This structural arrangement imparts distinct chemical and physical properties, differentiating it from other similar compounds. For example, the presence of three methyl groups at specific positions on the heptane backbone influences its boiling point, solubility, and reactivity compared to other branched alcohols .
Propriétés
Numéro CAS |
58046-40-5 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
2,3,6-trimethylheptan-3-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)6-7-10(5,11)9(3)4/h8-9,11H,6-7H2,1-5H3 |
Clé InChI |
BAZNZYUOJWCTIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


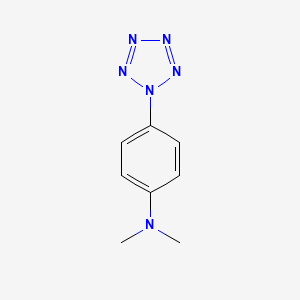
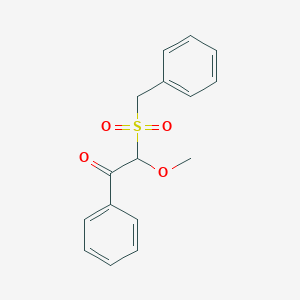

![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
